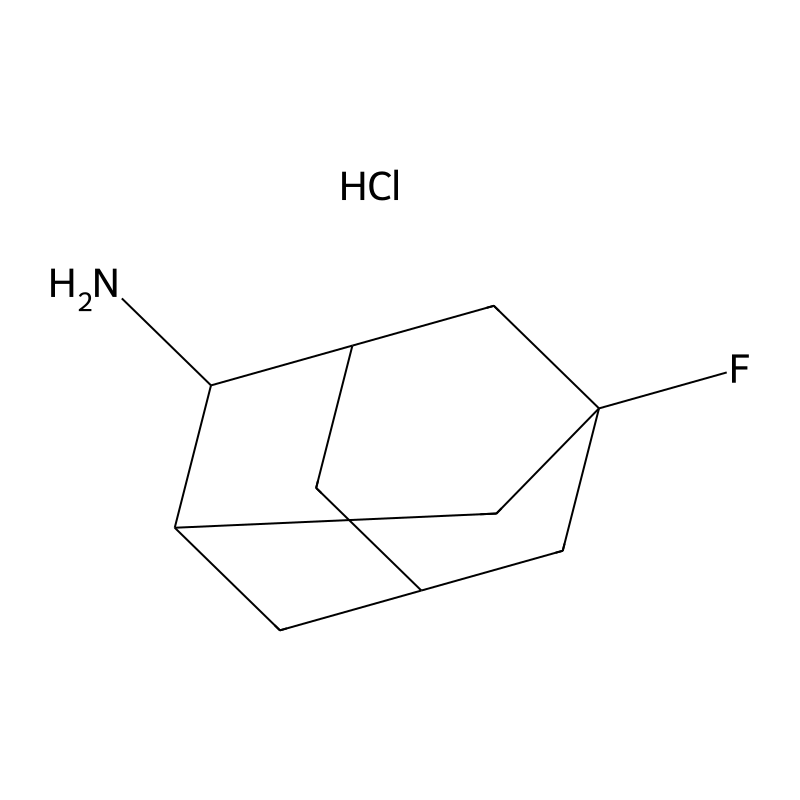

5-Fluoroadamantan-2-amine hydrochloride

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

5-Fluoroadamantan-2-amine hydrochloride is a derivative of adamantane, characterized by the presence of a fluorine atom at the 5-position and an amino group at the 2-position of the adamantane structure. Its molecular formula is C10H14ClFN, and it has a molecular weight of approximately 201.68 g/mol . The compound exists as a hydrochloride salt, which enhances its solubility in water, making it suitable for various applications.

The reactivity of 5-Fluoroadamantan-2-amine hydrochloride can be attributed to its functional groups. The amino group can participate in nucleophilic substitution reactions, while the fluorine atom can undergo reactions typical of halides. Common reactions include:

- Nucleophilic Substitution: The amino group can react with electrophiles.

- Dehydrohalogenation: In certain conditions, the removal of hydrogen halides can lead to the formation of double bonds or other functional groups.

- Acylation: The amino group can be acylated to form amides.

5-Fluoroadamantan-2-amine hydrochloride exhibits significant biological activity, particularly as a potential therapeutic agent. It has been studied for its effects on:

- Antiviral Activity: Similar to other adamantane derivatives like amantadine, it may possess antiviral properties.

- Neurotransmitter Modulation: The compound may interact with neurotransmitter systems, influencing mood and cognition.

- Potential Antidepressant Effects: Preliminary studies suggest that it may have antidepressant-like effects in animal models.

The synthesis of 5-Fluoroadamantan-2-amine hydrochloride typically involves several steps:

- Starting Material: Synthesis often begins with adamantane derivatives.

- Fluorination: Introduction of the fluorine atom can be achieved through electrophilic fluorination methods.

- Amine Formation: The amino group is introduced via reductive amination or other amination techniques.

- Formation of Hydrochloride Salt: The final product is converted to its hydrochloride form using hydrochloric acid.

5-Fluoroadamantan-2-amine hydrochloride has various applications in research and industry:

- Pharmaceutical Research: It serves as a lead compound for developing new antiviral drugs.

- Neuroscience Studies: Its potential effects on neurotransmitter systems make it useful in studying mood disorders.

- Analytical Chemistry: Used as a reference standard in pharmaceutical testing.

Research on interaction studies involving 5-Fluoroadamantan-2-amine hydrochloride focuses on its binding affinity to various receptors and enzymes. Key findings include:

- Dopaminergic Receptors: It may exhibit binding activity similar to that of other adamantane derivatives.

- Serotonergic Systems: Potential interactions with serotonin receptors could explain its mood-modulating effects.

Several compounds share structural similarities with 5-Fluoroadamantan-2-amine hydrochloride. Below is a comparison highlighting its uniqueness:

| Compound Name | Structure Characteristics | Biological Activity |

|---|---|---|

| Amantadine | Adamantane core with an amino group | Antiviral; Parkinson's disease |

| Rimantadine | Similar to amantadine but with a different side chain | Antiviral; less CNS side effects |

| 1-(4-Fluorophenyl)propan-2-amine hydrochloride | Aromatic ring with an amine group | Stimulant-like effects |

Uniqueness

5-Fluoroadamantan-2-amine hydrochloride stands out due to its specific fluorination at the 5-position and its unique structural properties derived from the adamantane framework. This modification may enhance its pharmacological profile compared to other similar compounds.